1-Methylcycloheptane-1-carbaldehyde

Description

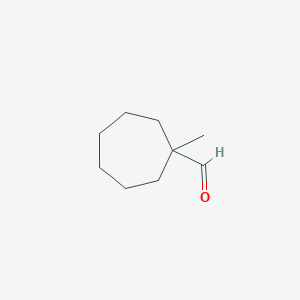

1-Methylcycloheptane-1-carbaldehyde is a cyclic aldehyde featuring a seven-membered cycloheptane ring substituted with a methyl group and a formyl (-CHO) functional group at the 1-position. This compound is primarily utilized as a building block in organic synthesis, particularly for constructing complex cyclic frameworks or modifying steric and electronic properties in target molecules . Its structural uniqueness arises from the cycloheptane ring, which introduces distinct conformational flexibility compared to smaller cyclohexane-based analogs. Commercial availability is confirmed through suppliers like CymitQuimica, with pricing tiers reflecting its use in research-scale applications (e.g., 50 mg for €550.00) .

Properties

IUPAC Name |

1-methylcycloheptane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-9(8-10)6-4-2-3-5-7-9/h8H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMSZWTBBBMGEAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCCC1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylcycloheptane-1-carbaldehyde can be synthesized through various organic reactions. One common method involves the oxidation of 1-methylcycloheptanol using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of an acid .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 1-methylcycloheptene followed by oxidation. This method ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-Methylcycloheptane-1-carbaldehyde undergoes various chemical reactions, including:

Substitution: It can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and pyridinium chlorochromate (PCC).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Various nucleophiles depending on the desired product.

Major Products:

Oxidation: 1-Methylcycloheptane-1-carboxylic acid.

Reduction: 1-Methylcycloheptanol.

Substitution: Various substituted cycloheptane derivatives.

Scientific Research Applications

1-Methylcycloheptane-1-carbaldehyde is utilized in several scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research on its derivatives has shown potential in developing new therapeutic agents.

Industry: It is employed in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-methylcycloheptane-1-carbaldehyde involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which are crucial intermediates in many biochemical reactions . Additionally, its reactivity with nucleophiles makes it a valuable compound in synthetic organic chemistry .

Comparison with Similar Compounds

(1S,3R,4S)-4-Ethyl-3-methylcyclohexane-1-carbaldehyde

This cyclohexane-based analog differs in ring size (six-membered vs. seven-membered) and substituents (ethyl and methyl groups at positions 3 and 4). Thermodynamic stability comparisons remain unexplored in the provided evidence, but cycloheptane derivatives generally exhibit lower ring strain than cyclopentane analogs .

Methyl 1-Methylcycloheptyl Ether

The replacement of the aldehyde with an ether group (-OCH₃) drastically alters polarity and boiling point (60–61 °C at 14 mm Hg vs. unavailable data for the carbaldehyde). NMR data for the ether (peak ratios 3.06:12.4:2.99) suggests distinct electronic environments due to the ether’s electron-donating effects, contrasting with the electron-withdrawing aldehyde .

Functional Group Variants

1-Methylcyclohexaneacetic Acid and Esters

These compounds feature acetic acid or ester side chains instead of an aldehyde. For example, methyl-1-methylcyclohexaneacetate has a boiling point of 86–91 °C (13 mm Hg), higher than methyl 1-methylcycloheptyl ether, likely due to increased molecular weight and dipole interactions from the ester group .

Physical and Chemical Property Analysis

Key Observations:

- Ring Size Effects: Cycloheptane derivatives generally exhibit lower volatility than cyclohexane analogs due to increased molecular weight and surface area.

- Functional Group Impact: Aldehydes are more reactive in condensation or oxidation reactions compared to ethers or esters, which prioritize stability.

Biological Activity

1-Methylcycloheptane-1-carbaldehyde is an organic compound with the chemical formula C8H14O and CAS number 58604-64-1. This compound has garnered attention in various fields, including medicinal chemistry and materials science. Despite its potential applications, research on its biological activity remains limited. This article synthesizes available data on the biological properties, mechanisms of action, and potential applications of this compound.

Chemical Structure and Properties

This compound consists of a cycloheptane ring with a methyl group and an aldehyde functional group. The structural formula can be represented as follows:

This structure contributes to its unique reactivity and interaction with biological systems.

Antimicrobial Properties

While specific studies directly evaluating the antimicrobial activity of this compound are scarce, related compounds in the cycloalkane family have demonstrated significant antimicrobial effects. For instance, cyclohexanecarboxaldehyde derivatives have shown activity against various bacterial strains, suggesting that similar mechanisms may be applicable to this compound.

Cytotoxicity and Cancer Research

Research on related compounds indicates that aldehydes can exhibit cytotoxic effects on cancer cells. The mechanism often involves inducing oxidative stress or apoptosis in tumor cells . Although direct studies on this compound are lacking, its structural similarity to known cytotoxic agents suggests potential relevance in cancer research.

The biological activity of aldehydes typically involves interaction with cellular targets such as proteins and nucleic acids. Aldehydes can form covalent bonds with amino groups in proteins, leading to modifications that affect enzyme activity and cellular signaling pathways. This reactivity is crucial for understanding the potential therapeutic applications of this compound.

Case Studies

Currently, there are no extensive case studies specifically focusing on this compound. However, investigations into similar compounds provide insights into potential applications:

- Cyclohexanecarboxaldehyde : Exhibited antimicrobial properties against Staphylococcus aureus and Escherichia coli, indicating a possible pathway for exploring the efficacy of this compound in similar contexts.

- Related Aldehydes : Studies have shown that aldehydes can induce apoptosis in cancer cell lines through oxidative stress mechanisms, highlighting a potential area for future research involving this compound .

Comparative Analysis

To better understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1-Methylcyclohexanecarboxaldehyde | Structure | Antimicrobial properties observed |

| Cyclopentanecarboxaldehyde | Structure | Cytotoxic effects on cancer cells |

| Cyclooctanecarboxaldehyde | Structure | Limited studies; potential interest |

Future Directions

Further research is necessary to elucidate the specific biological activities of this compound. Suggested areas for investigation include:

- In vitro studies : Assessing cytotoxicity against various cancer cell lines.

- Antimicrobial assays : Evaluating effectiveness against a range of bacterial strains.

- Mechanistic studies : Understanding the interaction pathways at the molecular level.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.